molecular formula C13H13FN2O2 B3021268 Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate CAS No. 943863-69-2

Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No. B3021268
CAS RN: 943863-69-2
M. Wt: 248.25 g/mol
InChI Key: XGXNILPHEHLPMZ-UHFFFAOYSA-N
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Description

Comprehensive Analysis of Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate

Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the fluorophenyl group suggests that this compound may exhibit unique physical and chemical properties due to the electronegative fluorine atom.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the annulation method, where a 3+2 cyclocondensation reaction is employed. For instance, a related compound, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was synthesized through a Knoevenagel approach followed by cyclocondensation of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride in acetic acid . This method could potentially be adapted for the synthesis of Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate by using 4-fluorobenzaldehyde as a starting material.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods and single-crystal X-ray diffraction studies. For example, the crystal structure of a similar compound, ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate, was determined by X-ray single crystal diffraction, revealing the dihedral angles between the planes of the central pyrazole ring and the adjacent benzene rings . Such structural analyses are crucial for understanding the molecular geometry and potential reactivity of Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including acylation, alkylation, and cyclocondensation. For instance, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates were synthesized via regioselective acylation and alkylation reactions . These reactions could be relevant for further functionalization of Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by substituents on the pyrazole ring. For example, the introduction of a fluorophenyl group can affect the compound's polarity, solubility, and reactivity. The crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate showed that the pyran and pyrazole rings are almost coplanar, and the phenyl ring is almost perpendicular to these two rings, which could suggest similar geometrical features for Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate . Additionally, the presence of fluorine could enhance the stability and potential biological activity of the compound.

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure Determination : Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, a related compound, has been synthesized and its crystal structure determined by X-ray analysis. This provides insights into the molecular geometry and interaction patterns, contributing to the understanding of similar compounds like Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate (Kumar et al., 2018).

Synthesis and Reactivity

  • Synthesis and Fluorescence Properties : Research on the synthesis of pyrazole derivatives, including Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, highlights their unique reactivity for developing novel fluorescent molecules. This can pave the way for creating advanced materials with specific fluorescence characteristics (Wu et al., 2006).

Corrosion Inhibition

  • Corrosion Inhibition : Pyranpyrazole derivatives, including compounds structurally similar to Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate, have been developed as corrosion inhibitors for mild steel. This research demonstrates their potential use in industrial applications, such as metal protection and pickling processes (Dohare et al., 2017).

Structural Characterization and Applications

  • Structural and Spectroscopic Analysis : Studies on pyrazole esters, closely related to Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate, have involved detailed structural and spectroscopic analysis. This research is crucial for understanding the molecular properties and potential applications in various scientific fields (Viveka et al., 2016).

Biochemical and Medicinal Research

  • Anticancer Research : Research on pyrazole derivatives has indicated their potential as anticancer agents. Compounds similar to Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate have been synthesized and evaluated for their inhibitory activity against cancer cell lines, showing promising results in cancer research and therapy (Liu et al., 2016).

Material Science and Coordination Chemistry

  • Metal Coordination Polymers : Studies involving bis(pyrazole) ligands derived from Ethyl 3-methyl-1H-pyrazole-4-carboxylate, a compound similar to Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate, have led to the development of metal coordination polymers. These findings are significant in material science, particularly in creating new materials with specific properties (Cheng et al., 2017).

Mechanism of Action

Target of Action

It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate may also interact with various biological targets.

Mode of Action

It’s known that similar compounds can undergo condensation reactions with diamines via c-c bond cleavage . This suggests that Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate may interact with its targets through similar chemical reactions, leading to changes in the targets’ function or structure.

Biochemical Pathways

Similar compounds have been reported to affect a broad range of biochemical pathways . Therefore, it’s plausible that Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate may also influence various biochemical pathways, leading to downstream effects on cellular functions.

Pharmacokinetics

The compound’s molecular weight (21020) and other physical properties suggest that it may have favorable pharmacokinetic properties. These properties could impact the compound’s bioavailability, influencing its effectiveness as a therapeutic agent.

Result of Action

Similar compounds have been reported to have diverse biological activities . Therefore, it’s plausible that Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate may also have a range of effects at the molecular and cellular levels.

Action Environment

It’s known that environmental factors can significantly influence the action of similar compounds . Therefore, it’s plausible that factors such as temperature, pH, and the presence of other molecules could influence the action of Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate.

Safety and Hazards

Safety data sheets for similar compounds suggest avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes. It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

The synthesis of polysubstituted aromatics, which includes compounds like Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate, is a fascinating area in organic field . Future research could focus on exploring the potential applications of these compounds in various fields, including medicinal chemistry.

properties

IUPAC Name

ethyl 5-(4-fluorophenyl)-2-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-3-18-13(17)12-8-11(15-16(12)2)9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXNILPHEHLPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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